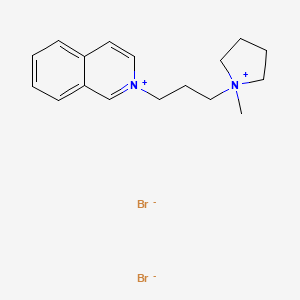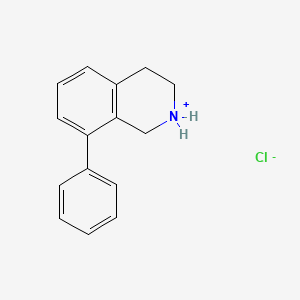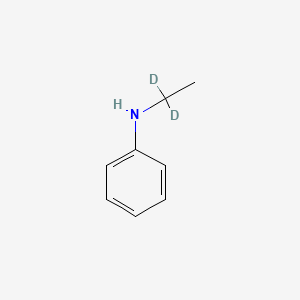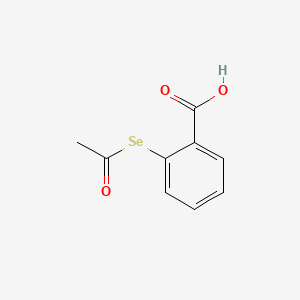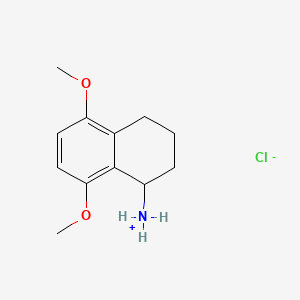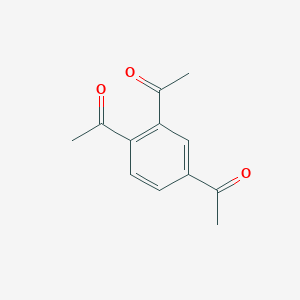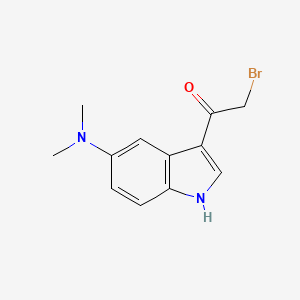
Indole, 3-bromoacetyl-5-(dimethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole, 3-bromoacetyl-5-(dimethylamino)- is a synthetic compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromoacetyl group at the third position and a dimethylamino group at the fifth position of the indole ring, making it a unique and valuable molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Indole, 3-bromoacetyl-5-(dimethylamino)- typically involves the bromination of an indole derivative followed by acetylation. One common method includes the reaction of indole with bromoacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the third position of the indole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and acetylation processes using automated reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Indole, 3-bromoacetyl-5-(dimethylamino)- undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cycloaddition Reactions: Indole derivatives are known to participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the bromoacetyl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research.
Applications De Recherche Scientifique
Indole, 3-bromoacetyl-5-(dimethylamino)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, sensors, and other industrially significant materials.
Mécanisme D'action
The mechanism of action of Indole, 3-bromoacetyl-5-(dimethylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Known for its anticancer and antioxidant activities.
3-bromoacetylcoumarin: Another bromoacetyl derivative with diverse applications.
Uniqueness: Indole, 3-bromoacetyl-5-(dimethylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromoacetyl group and a dimethylamino group makes it a versatile compound for various research and industrial applications.
Propriétés
Numéro CAS |
6851-69-0 |
|---|---|
Formule moléculaire |
C12H13BrN2O |
Poids moléculaire |
281.15 g/mol |
Nom IUPAC |
2-bromo-1-[5-(dimethylamino)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C12H13BrN2O/c1-15(2)8-3-4-11-9(5-8)10(7-14-11)12(16)6-13/h3-5,7,14H,6H2,1-2H3 |
Clé InChI |
OOYNNWHPLINKIW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)NC=C2C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


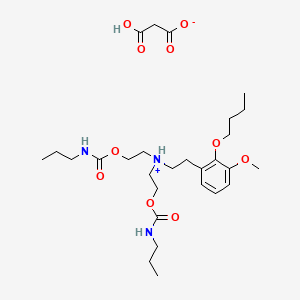
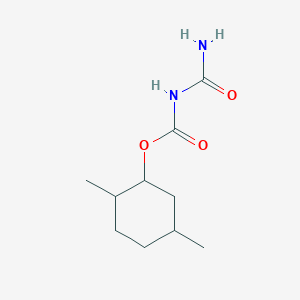
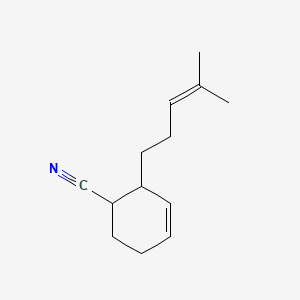
![2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B13769106.png)
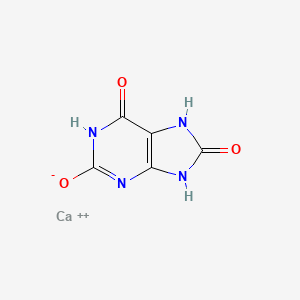

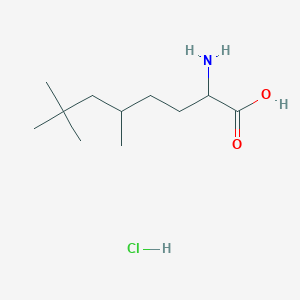
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13769130.png)
